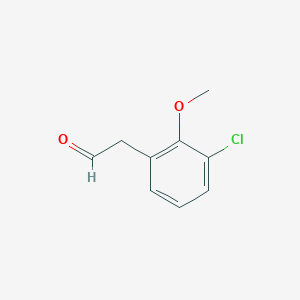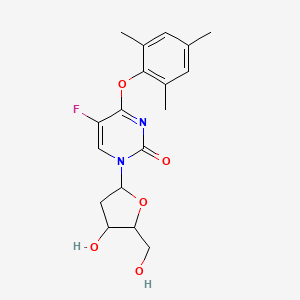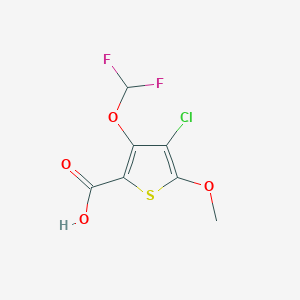
3-Chloro-4-ethanesulfonamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethanesulfonamidobenzoic acid is an organic compound characterized by the presence of a chloro group, an ethanesulfonamide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethanesulfonamidobenzoic acid typically involves multiple steps:
Sulfonamidation: The ethanesulfonamide group can be introduced by reacting the chlorinated benzoic acid with ethanesulfonamide in the presence of a suitable base such as triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Chlorination: Using large-scale chlorination reactors to introduce the chloro group efficiently.
Continuous Flow Sulfonamidation: Employing continuous flow reactors to enhance the efficiency and yield of the sulfonamidation step.
Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethanesulfonamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Chloro-4-ethanesulfonamidobenzoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new chemical entities.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used to synthesize analogs for screening against various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the materials science industry, the compound can be used to create polymers or other materials with specific properties. Its functional groups allow for cross-linking and other modifications that enhance material performance.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethanesulfonamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and sulfonamide groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethanesulfonamide group.
4-Ethanesulfonamidobenzoic acid: Lacks the chloro group, affecting its reactivity and applications.
3-Chloro-4-aminobenzoic acid: Contains an amino group instead of an ethanesulfonamide group, leading to different chemical properties.
Uniqueness
3-Chloro-4-ethanesulfonamidobenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10ClNO4S |
|---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
3-chloro-4-(ethylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-16(14,15)11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13) |
InChI Key |
SANPFWGJGOVUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine](/img/structure/B12071070.png)
![4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12071079.png)




![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)

![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)
![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)
